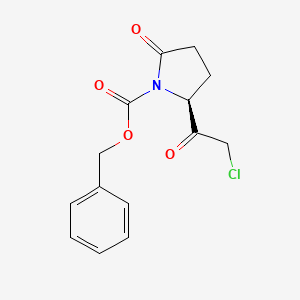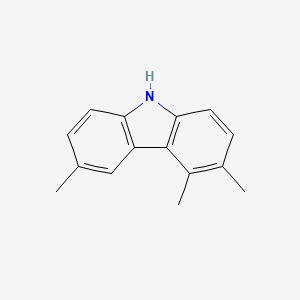
3,4,6-Trimethyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound. It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The presence of three methyl groups at positions 3, 4, and 6 distinguishes it from other carbazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trimethyl-9H-carbazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Borsche-Drechsel cyclization is a classic method for synthesizing carbazole derivatives. This method involves the condensation of phenylhydrazine with cyclohexanone, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to form tetrahydrocarbazole, which is then oxidized to carbazole .
Industrial Production Methods
Industrial production of carbazole derivatives, including this compound, often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate. Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Trimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of different derivatives.
Substitution: The methyl groups and the nitrogen atom in the carbazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorinating agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce halogenated carbazole derivatives .
Applications De Recherche Scientifique
3,4,6-Trimethyl-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of carbazole have shown promise as therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,4,6-Trimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, it can act as a mediator in electron transfer processes, facilitating the transfer of electrons between different molecules. This property makes it useful in various applications, including organic electronics and photovoltaics .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: The parent compound of 3,4,6-Trimethyl-9H-carbazole, which lacks the three methyl groups.
3,6-Dimethyl-9H-carbazole: A derivative with two methyl groups at positions 3 and 6.
2,7-Dimethyl-9H-carbazole: Another derivative with methyl groups at positions 2 and 7.
Uniqueness
The presence of three methyl groups at positions 3, 4, and 6 in this compound imparts unique chemical and physical properties compared to other carbazole derivatives. These methyl groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
78787-90-3 |
|---|---|
Formule moléculaire |
C15H15N |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
3,4,6-trimethyl-9H-carbazole |
InChI |
InChI=1S/C15H15N/c1-9-4-6-13-12(8-9)15-11(3)10(2)5-7-14(15)16-13/h4-8,16H,1-3H3 |
Clé InChI |
HXLIVYICBBRXHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC3=C2C(=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
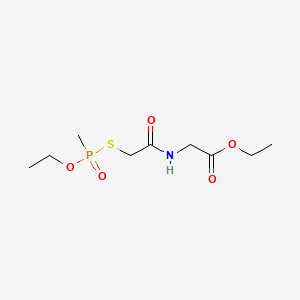
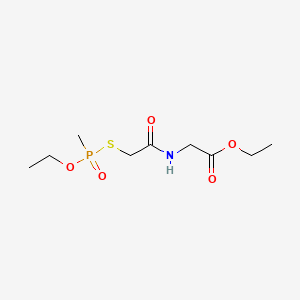

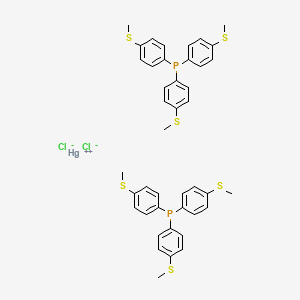


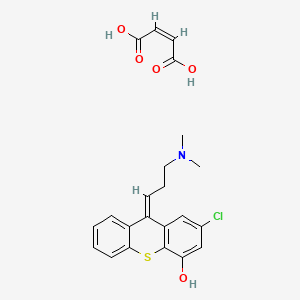
![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
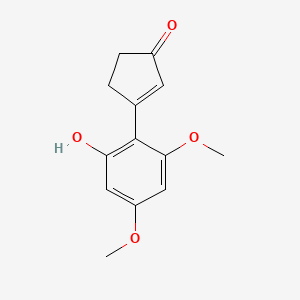

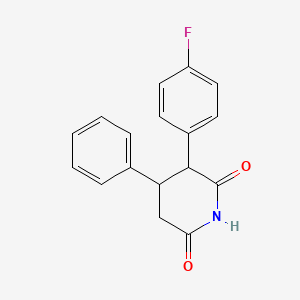
![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)
